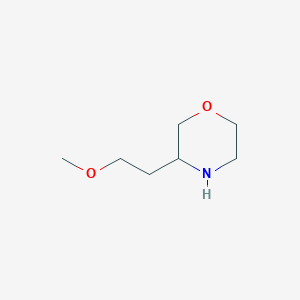

3-(2-Methoxyethyl)morpholine

Description

Significance of Heterocyclic Scaffolds in Advanced Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in organic synthesis. sigmaaldrich.comopenmedicinalchemistryjournal.com Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores their importance. openmedicinalchemistryjournal.commdpi.com These scaffolds provide a three-dimensional framework that can be strategically modified to influence a molecule's physical, chemical, and biological properties. sigmaaldrich.comnih.gov The ability of heterocyclic compounds to engage in various chemical interactions makes them key components in the design of new therapeutic agents and functional materials. mdpi.comijprajournal.com In drug discovery, for instance, heterocyclic moieties are often integral to the pharmacophore, the part of a molecule responsible for its biological activity. ijprajournal.come3s-conferences.org

Overview of Morpholine (B109124) Derivatives in Contemporary Organic Chemistry

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a versatile scaffold in organic chemistry. wikipedia.orgtaylorandfrancis.comjchemrev.com Its derivatives are utilized in a wide array of applications, including as building blocks in the synthesis of pharmaceuticals and as corrosion inhibitors. wikipedia.orgtaylorandfrancis.comjchemrev.com The presence of both a basic nitrogen atom and a polar ether group within the morpholine ring allows for a range of chemical transformations and interactions. wikipedia.org In medicinal chemistry, the morpholine moiety is found in a number of approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. wikipedia.orgjchemrev.com Researchers continue to explore new synthetic methods to create substituted morpholines, aiming to fine-tune their properties for specific applications. e3s-conferences.orgjchemrev.come3s-conferences.org

Unique Aspects of the 2-Methoxyethyl Moiety in Chemical Design

The 2-methoxyethyl group is a functional group that is often incorporated into molecular designs to modulate a compound's properties. cymitquimica.com Its presence can enhance a molecule's solubility in organic solvents and influence its polarity and interactions with other molecules. cymitquimica.comsmolecule.com In medicinal chemistry, the introduction of a methoxyethyl group can be a strategic move to improve a drug candidate's pharmacokinetic profile, such as its absorption and distribution in the body. nih.gov This is exemplified by its use in the development of 2'-O-methoxyethyl (MOE) modified oligonucleotides, where it enhances binding affinity and stability. nih.gov The flexibility and electronic nature of the 2-methoxyethyl group can also play a role in how a molecule binds to its biological target. cymitquimica.com

Research Findings on 3-(2-Methoxyethyl)morpholine

Detailed research has provided insights into the physicochemical properties of this compound. This data is crucial for its application in further synthetic endeavors and material science explorations.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1386999-20-7 | ambeed.combldpharm.com |

| Molecular Formula | C7H15NO2 | ambeed.combldpharm.com |

| Molecular Weight | 145.20 g/mol | ambeed.combldpharm.com |

| SMILES Code | COCCC1NCCOC1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMJNTWDLFFUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386999-20-7 | |

| Record name | 3-(2-methoxyethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Methoxyethyl Morpholine and Its Analogs

Enantioselective and Diastereoselective Synthesis of Chiral Morpholines

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes that provide access to enantiomerically pure morpholines is of paramount importance. Methodologies to achieve this can be broadly categorized into those that utilize external chiral catalysts, internal chiral auxiliaries, or substrate-controlled cyclization strategies.

Asymmetric Catalysis for Ring Formation

Asymmetric catalysis stands out as an elegant and atom-economical approach for establishing chirality. In the context of morpholine (B109124) synthesis, catalysts are employed to control the stereochemical outcome of the ring-forming step or subsequent transformations of a prochiral precursor.

A highly effective strategy involves a tandem, one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.orgnih.govorganic-chemistry.org This approach utilizes an initial titanium-catalyzed hydroamination of an aminoalkyne substrate to generate a cyclic imine intermediate. nih.gov This imine is then reduced in the same pot using a well-defined Noyori-Ikariya ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine. nih.gov This method has proven effective for a range of substrates, affording products in good yields and with excellent enantiomeric excesses, often exceeding 95%. nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen in the substrate backbone and the ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. organic-chemistry.orgnih.gov

Another powerful catalytic method is the asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines. nih.govsemanticscholar.org Using rhodium complexes with chiral bisphosphine ligands that possess a large bite angle, various 2-substituted chiral morpholines have been synthesized with quantitative yields and up to 99% enantiomeric excess (ee). nih.govsemanticscholar.orgrsc.org While this has been extensively applied for 2-substituted analogs, the principle represents a key "after cyclization" strategy for installing stereocenters. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Features | Ref |

| Ti(cat.) / RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ether-containing aminoalkynes | One-pot, high ee (>95%), broad substrate scope. | nih.gov, organic-chemistry.org |

| Rhodium-bisphosphine complex | Asymmetric Hydrogenation | 2-Substituted dehydromorpholines | Quantitative yields, excellent ee (up to 99%). | nih.gov, semanticscholar.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. This method is a robust and well-established strategy for asymmetric synthesis.

In the synthesis of chiral morpholines, amino acids serve as excellent chiral pool starting materials that function as integrated chiral auxiliaries. For instance, serine enantiomers can be used as a "chiral template" to construct optically active 3-substituted morpholines. The synthesis begins with N-protected serine, which already contains the required stereocenter for the C-3 position of the morpholine ring. The synthetic sequence involves functional group manipulations and subsequent cyclization to form the morpholine ring, transferring the chirality of the starting amino acid to the final heterocyclic product.

More generally, auxiliaries like Evans' oxazolidinones or pseudoephedrine amides can be employed. wikipedia.org A typical sequence involves attaching the auxiliary to a carboxylic acid fragment, performing a diastereoselective alkylation or aldol (B89426) reaction to set a stereocenter, and then elaborating this intermediate into a precursor that can be cyclized to form the morpholine ring, followed by removal of the auxiliary. wikipedia.org

Stereocontrolled Cyclization Strategies

These strategies rely on the stereochemistry of the acyclic precursor to dictate the stereochemical outcome of the ring-closure reaction. This often involves intramolecular reactions where the existing stereocenters on the substrate chain control the formation of new stereocenters during cyclization.

A notable example is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.govacs.org Starting from readily available, enantiopure amino alcohols, a four-step sequence can provide access to enantiopure cis-3,5-disubstituted morpholines. nih.gov The key palladium-catalyzed cyclization proceeds with high diastereoselectivity, generating the morpholine products as single stereoisomers. nih.govacs.org This modular approach allows for variation in the substituents at both the C-3 and C-5 positions.

Another innovative strategy involves the diastereoselective synthesis of 2- and 3-substituted morpholines through the ring-opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.orgnih.gov This method utilizes base catalysis to yield morpholine hemiaminals, which can be further elaborated. This approach allows for the concise, diastereoselective, and even diastereoconvergent construction of highly decorated and conformationally rigid morpholines. acs.org The stereochemical outcome is rationalized by the avoidance of steric strain between substituents in the transition state. nih.gov

Green Chemistry Principles in Morpholine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. The application of green chemistry principles to morpholine synthesis is an active area of research.

Solvent-Free and Aqueous Reaction Environments

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. While completely solvent-free reactions for complex morpholine synthesis are rare, significant progress has been made in using more benign solvent systems.

Recent research has highlighted the replacement of hazardous solvents like dichloromethane (B109758) (DCM), which is classified as a "red" solvent in pharmaceutical industry guides, with greener alternatives. chemrxiv.org Solvents such as acetonitrile (B52724) (MeCN), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and various alcohols are considered more environmentally acceptable choices for steps in morpholine synthesis. chemrxiv.org Furthermore, the development of N-formylmorpholine as a stable, non-toxic, and non-corrosive green solvent for other organic transformations showcases the potential for morpholine derivatives to contribute to greener processes themselves. ajgreenchem.com

Atom-Economical and Step-Efficient Processes

Atom economy and step efficiency are central tenets of green synthesis, focusing on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, which reduces waste, energy consumption, and cost.

Tandem and one-pot reactions are prime examples of step-efficient processes. The previously mentioned tandem hydroamination/asymmetric transfer hydrogenation for synthesizing 3-substituted morpholines is a practical and atom-economical alternative to traditional multi-step methods, as it combines two transformations into a single operation without isolating intermediates. organic-chemistry.org

| Green Strategy | Methodology | Advantages | Ref |

| Step-Efficiency | Tandem hydroamination/ATH | Combines two steps into one pot, reducing waste and purification. | organic-chemistry.org |

| Atom Economy / Step-Efficiency | 1,2-amino alcohol annulation with ethylene (B1197577) sulfate (B86663) | Replaces a 3-step process with a 1 or 2-step redox-neutral protocol; avoids hazardous reagents and metal hydrides. | acs.org, chemrxiv.org, nih.gov |

| Safer Solvents | Solvent replacement | Replaces hazardous solvents like DCM with greener alternatives like 2-MeTHF or alcohols. | chemrxiv.org |

Innovative Ring-Closing Reactions for Oxazine Systems

The formation of the 1,4-oxazine ring, the core of the morpholine structure, is a critical step that has been the subject of extensive research. Novel ring-closing strategies have emerged that offer improvements in efficiency, stereoselectivity, and substrate scope over traditional methods. These innovative reactions are crucial for accessing structurally diverse morpholines, including those with specific substituents at the 3-position.

Cyclization Routes Utilizing 2-Methoxyethyl Precursors

A direct and logical approach to the synthesis of 3-(2-Methoxyethyl)morpholine involves the cyclization of acyclic precursors already containing the key structural elements. One plausible synthetic route begins with the formation of an amino alcohol intermediate, which can then undergo ring closure.

A key precursor, 3-methoxypropylamine (B165612), can be synthesized from 3-methoxypropanol via amination in the presence of a catalyst. google.comgoogle.com This amine serves as a foundational building block. Reaction of 3-methoxypropylamine with a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol, would yield the intermediate N-(2-hydroxyethyl)-3-methoxy-1-propanamine. The subsequent intramolecular cyclization of this intermediate, typically under dehydration conditions (e.g., using a strong acid like sulfuric acid), would directly form the desired this compound ring.

Another modern and efficient method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate. e3s-conferences.orgchemrxiv.org This approach is a high-yielding, redox-neutral protocol that proceeds via a selective monoalkylation of the amine. e3s-conferences.orgchemrxiv.org To apply this to the target molecule, one would start with an appropriately substituted 1,2-amino alcohol, namely 1-amino-4-methoxybutan-2-ol. The reaction with ethylene sulfate would furnish an intermediate sulfate ester, which upon base-mediated cyclization (e.g., using potassium tert-butoxide), would yield this compound. This method avoids harsh reagents and offers a greener alternative to traditional multistep procedures. chemrxiv.org

A different innovative strategy utilizes the ring-opening of a 2-tosyl-1,2-oxazetidine followed by a spontaneous, base-catalyzed cascade reaction to form the morpholine ring. nih.govacs.org In this approach, the oxazetidine acts as a synthon that reacts with a nucleophile. To generate a 3-substituted morpholine, an α-formyl carboxylate can be used as the nucleophile. nih.govacs.org This reaction proceeds through the opening of the four-membered ring, followed by an intramolecular cyclization to yield a morpholine hemiaminal, which can be further elaborated. nih.govacs.orgresearchgate.net While not directly using a 2-methoxyethyl precursor, this method provides a versatile route to various 3-substituted morpholines.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, offering powerful tools for forming C-N and C-O bonds with high selectivity. mdpi.comnih.gov Several strategies have been developed for the synthesis of substituted morpholines that employ catalysts based on metals like palladium, iron, and ruthenium. organic-chemistry.orgnih.gov

One prominent method is the palladium-catalyzed carboamination reaction. nih.govnih.gov This strategy involves the intramolecular cyclization of an unsaturated amino alcohol derivative. For the synthesis of a 3-substituted morpholine, a precursor such as an N-protected 1-allyloxy-4-methoxybutan-2-amine could be employed. In the presence of a palladium catalyst, this substrate would undergo an intramolecular aminopalladation followed by reductive elimination to furnish the this compound ring system. This approach is particularly powerful for controlling stereochemistry, often generating products as single stereoisomers. nih.govnih.gov

The following table summarizes representative conditions for Pd-catalyzed carboamination for the synthesis of cis-3,5-disubstituted morpholines.

| Component | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | P(2-furyl)₃ |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 105 °C |

Data sourced from studies on cis-3,5-disubstituted morpholines. nih.gov

Iron(III) catalysts have also been employed for the diastereoselective synthesis of disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol. organic-chemistry.org This reaction proceeds via either C-O or C-N bond formation to construct the heterocyclic ring. organic-chemistry.org Furthermore, tandem reactions combining a palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, provide access to a wide range of polysubstituted morpholines with excellent diastereoselectivity. organic-chemistry.org

Another innovative approach involves a tandem hydroamination and asymmetric transfer hydrogenation reaction catalyzed by ruthenium. This method is effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, tolerating a wide variety of functional groups. organic-chemistry.org

Flow Chemistry and Continuous Manufacturing Approaches

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.org The synthesis of active pharmaceutical ingredients and their intermediates, including complex heterocycles like substituted morpholines, is increasingly benefiting from this technology.

Continuous manufacturing allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. acs.org For the synthesis of this compound, a multi-step sequence, such as the formation of the N-(2-hydroxyethyl)-3-methoxy-1-propanamine precursor followed by its acid-catalyzed cyclization, could be "telescoped" into a single continuous flow process. This would eliminate the need for isolation and purification of intermediates, thereby reducing waste and processing time. acs.org

A scalable, photocatalytic method for producing substituted morpholines has been successfully demonstrated under continuous flow conditions. organic-chemistry.org This process involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes in the presence of an organic photocatalyst and a Lewis acid additive. organic-chemistry.org Implementing such a process for a this compound analog would involve pumping the precursor streams through a microreactor or a packed-bed reactor, where they mix and react under irradiation, with the product continuously collected downstream.

The table below outlines the key advantages of applying flow chemistry to the synthesis of complex molecules like this compound.

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | High surface-to-volume ratio allows for efficient management of exothermic reactions. |

| Mass Transfer | Rapid mixing leads to improved reaction rates and selectivity. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. |

| Process Control | Precise control over temperature, pressure, and residence time ensures consistency and high yields. |

| Scalability | Production can be scaled up by running the system for longer durations ("scaling out") or by using multiple reactors in parallel ("numbering up"). |

| Automation | Fully automated systems allow for continuous production with minimal manual intervention. |

By integrating advanced ring-closing strategies with the enabling technology of continuous flow manufacturing, the synthesis of this compound and its analogs can be achieved with unprecedented efficiency, control, and scalability, meeting the demands of modern chemical and pharmaceutical industries.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 2 Methoxyethyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen and Oxygen Heteroatoms

The morpholine core contains both nitrogen and oxygen heteroatoms, which are central to its chemical reactivity. The nitrogen atom typically exhibits nucleophilic and basic properties characteristic of a secondary amine, while the oxygen atom imparts ether-like characteristics to the ring. researchgate.net

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile and a moderate base. researchgate.net This nucleophilicity is the basis for a wide range of derivatization reactions at the nitrogen center. As a secondary amine, the nitrogen atom can react with a variety of electrophiles to form new covalent bonds, leading to the synthesis of diverse derivatives.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the nitrogen position, forming a tertiary amine.

N-Acylation: Treatment with acyl chlorides or anhydrides to yield N-acylmorpholines (amides).

N-Sulfonylation: Reaction with sulfonyl chlorides to produce N-sulfonylmorpholines (sulfonamides).

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Nitrosation: Reaction with sources of the nitrosonium ion, such as sodium nitrite (B80452) under acidic conditions, to form N-nitrosomorpholine derivatives. researchgate.net

These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, which is a common strategy in medicinal chemistry and materials science. e3s-conferences.org

| Reaction Type | Electrophilic Reagent | Product Class |

|---|---|---|

| N-Alkylation | Benzyl bromide | Tertiary Amine |

| N-Acylation | Acetyl chloride | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea Derivative |

| Nitrosation | Sodium nitrite / HCl | N-Nitrosamine |

The morpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. Cleavage of the C-N or C-O bonds within the ring typically requires specific and often energetic conditions. researchgate.net However, modern synthetic methods have been developed to achieve the ring-opening of morpholine derivatives.

One such method involves visible-light photocatalysis, which can induce the oxidative cleavage of the C(sp³)–C(sp³) bond between the C2 and C3 positions of the morpholine ring. google.com This reaction proceeds under mild conditions, using oxygen as the terminal oxidant, and provides a pathway to formylamino-substituted formate (B1220265) esters. google.com For N-aryl morpholines, this transformation can be achieved using a photocatalyst in an oxygen atmosphere with irradiation by blue light. google.com

Additionally, certain activated morpholine derivatives, such as morpholine-2,5-diones or morpholin-2-ones, are susceptible to ring-opening polymerization catalyzed by various metal or organocatalytic species. researchgate.netnih.gov These reactions lead to the formation of functionalized polyesters or poly(aminoesters), although they require the morpholine ring to be pre-functionalized with carbonyl groups. researchgate.netnih.gov

| Method | Key Reagents/Conditions | Type of Cleavage | Resulting Product Type | Reference |

|---|---|---|---|---|

| Photocatalytic Oxidation | Photocatalyst (e.g., 4CzIPN), Blue Light, O₂ | C2-C3 Bond Cleavage | Formylamino formate ester | google.com |

| Ring-Opening Polymerization | Metal or Organocatalyst (for morpholinones) | Ester/Amide Bond Cleavage | Polyester / Polyaminoester | researchgate.netnih.gov |

Transformations of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers additional sites for chemical modification, primarily involving the ether linkage.

The ether bond in the 2-methoxyethyl side chain is generally stable but can be cleaved under strongly acidic conditions. wikipedia.orgsciencemadness.org The most common reagents for this transformation are strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com

The cleavage mechanism typically proceeds via an Sₙ2 pathway. sciencemadness.orglibretexts.org The reaction involves the initial protonation of the ether oxygen by the strong acid, converting the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom—in this case, the methyl carbon. libretexts.org This results in the formation of a primary alcohol, 3-(2-hydroxyethyl)morpholine, and a methyl halide (e.g., methyl iodide or methyl bromide).

Once the primary alcohol is formed, it can undergo a variety of subsequent functional group interconversions:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents (e.g., PCC) or to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄, Jones reagent).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions yields esters.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Ether Cleavage | HBr or HI, heat | Primary Alcohol |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (strong) | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Esterification | Acetic anhydride, pyridine | Ester |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride |

Direct modification of the terminal methoxy group without cleaving the ether C-O bond is challenging due to the general inertness of ethers. masterorganicchemistry.com Most transformations involving this part of the molecule first proceed through the ether cleavage reaction described in section 3.2.1. Following cleavage to the alcohol, the resulting hydroxyl group serves as a versatile handle for introducing a wide array of new functionalities, effectively achieving a modification at the terminus of the side chain. For instance, the alcohol can be converted into a tosylate, which is an excellent leaving group for further Sₙ2 reactions with various nucleophiles (e.g., azides, cyanides, thiols), thereby enabling the introduction of diverse functional groups.

Stereochemical Stability and Dynamic Processes

The morpholine ring preferentially adopts a chair conformation to minimize torsional and steric strain. cdnsciencepub.com In 3-(2-Methoxyethyl)morpholine, the carbon at the 3-position is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers.

In the preferred chair conformation, substituents on the ring can occupy either an axial or an equatorial position. The bulky 2-methoxyethyl group at the C-3 position is expected to predominantly occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. The morpholine ring is not static and undergoes a dynamic process of ring inversion, where one chair conformation converts into another. In this process, equatorial substituents become axial and vice versa. However, the equilibrium will heavily favor the conformation where the large C-3 substituent is equatorial.

The stereochemical integrity of the C-3 center is generally robust under neutral, basic, and mild acidic conditions. Racemization would require breaking and reforming one of the bonds to the chiral center. While inversion of configuration at a substituted carbon on a morpholine ring has been observed under strongly acidic conditions, this is typically facilitated by adjacent activating groups, such as a phenyl group in the benzylic position, which can stabilize a carbocation intermediate. cdnsciencepub.com For a simple alkyl substituent like the 2-methoxyethyl group, the stereocenter is expected to be stable under most conditions other than those that might induce ring-opening or other skeletal rearrangements.

Investigating Reaction Kinetics and Thermodynamics

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reaction kinetics and thermodynamics of this compound. While extensive research exists for the parent compound, morpholine, and various other derivatives, specific experimental or computational studies detailing the kinetic parameters (such as rate constants and activation energies) and thermodynamic data (including enthalpy, entropy, and Gibbs free energy changes) for reactions involving this compound are not presently available.

The absence of such specific data precludes a detailed, quantitative analysis of its reactivity and the energetic profiles of its transformation pathways. Scientific investigation into these aspects is crucial for a complete understanding of the compound's chemical behavior, including its stability, reactivity in different chemical environments, and the feasibility and spontaneity of its potential reactions.

Further empirical research, including laboratory-based kinetic studies and calorimetric measurements, as well as computational modeling, would be necessary to generate the data required for a thorough elucidation of the reaction kinetics and thermodynamics of this compound. Such studies would provide valuable insights for chemists and researchers working with this compound in various applications.

Due to the lack of available data, the presentation of data tables and detailed research findings as requested is not possible at this time.

Computational and Theoretical Studies on 3 2 Methoxyethyl Morpholine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 3-(2-Methoxyethyl)morpholine, these calculations can reveal insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine (B109124) ring due to its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and C-O antibonding orbitals. The methoxyethyl substituent can influence the energies of these orbitals. The electron-donating nature of the ether oxygen can raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to unsubstituted morpholine.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Morpholine

| Molecular Orbital | Energy (eV) | Description |

| LUMO | 1.5 | Primarily located on the antibonding orbitals of the morpholine ring. |

| HOMO | -6.0 | Primarily located on the nitrogen atom's lone pair. |

| HOMO-LUMO Gap | 7.5 | Indicates good kinetic stability. |

Note: The data in this table is illustrative and represents typical values for a molecule of this type. Actual values for this compound would require specific quantum chemical calculations.

The charge distribution within this compound is not uniform due to the different electronegativities of the atoms. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's surface. researchgate.netproteopedia.org Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. proteopedia.org

In this compound, the most negative electrostatic potential is expected to be located around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms, particularly those attached to carbon atoms adjacent to the heteroatoms, would exhibit a more positive potential. The ESP map is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and material science.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the morpholine ring and the methoxyethyl side chain in this compound means that it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which is essential for understanding its biological activity and physical properties. researchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comchemrxiv.org For this compound, an MD simulation can provide insights into its conformational dynamics in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule's trajectory, researchers can identify the most populated conformations and the transitions between them, providing a dynamic picture of its flexibility.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. researchgate.netrogue-scholar.org For this compound, a PES scan can be performed by systematically rotating the bonds in the methoxyethyl side chain and the morpholine ring to identify the low-energy conformations (local minima) and the transition states (saddle points) that connect them. researchgate.net This provides a static but detailed map of the conformational energy landscape. For the parent morpholine molecule, studies have shown that the chair conformation is the most stable. rsc.org The presence of the 3-(2-Methoxyethyl) substituent would lead to a more complex PES with multiple stable conformers depending on the orientation of the side chain.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.0 (Global Minimum) |

| 2 | 180 | 1.2 |

| 3 | -60 | 1.5 |

Note: This table presents hypothetical data to illustrate the output of a potential energy surface scan. The actual values would be determined by specific calculations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is unavailable.

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and coupling constants for this compound. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. By comparing the calculated spectrum with an experimental one, it is possible to confirm the molecular structure and assign the observed signals to specific atoms.

Similarly, the infrared (IR) spectrum of this compound can be computed by calculating its vibrational frequencies. nist.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H, C-O, and C-N bonds, or the bending of various angles. These predicted spectra can aid in the interpretation of experimental IR data.

Computational Elucidation of Reaction Mechanisms

Theoretical examinations of the reaction between phenyl isocyanate and butan-1-ol, with morpholine acting as a catalyst, have uncovered a detailed multi-step mechanism that is considerably different from the uncatalyzed reaction. nih.govdntb.gov.ua Through the use of computational methods such as density functional theory (DFT) at the BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, researchers have successfully modeled the reaction pathway and computed the thermodynamic properties of the species involved. nih.govdntb.gov.ua

The catalyzed reaction is understood to proceed via a seven-step mechanism, which commences with the formation of a reactant complex. nih.govdntb.gov.ua A pivotal element of this catalytic cycle is the transfer of protons, where the nitrogen atom of the morpholine ring functions as a proton acceptor. The efficacy of the catalyst is closely linked to its proton affinity. Computational calculations have quantified the proton affinity for the active nitrogen atom within the morpholine structure. nih.gov

Table 1: Computed Proton Affinity of Morpholine Catalyst

| Catalyst | Computed Proton Affinity (kJ/mol) |

| Morpholine | 1523.95 nih.gov |

Note: Calculations were performed using the G3MP2BHandHLYP composite method in the gas phase at 298.15 K and 1 atm. nih.gov

The catalytic cycle is initiated by the formation of a hydrogen bond between butan-1-ol and the nitrogen atom of the morpholine ring. nih.gov This is succeeded by the approach of phenyl isocyanate, leading to the formation of a trimolecular complex. nih.gov The subsequent stages of the reaction involve the transfer of a proton from the alcohol to the morpholine, the nucleophilic attack of the resulting alcohol-catalyst complex on the isocyanate, and additional proton transfers that culminate in the formation of the urethane (B1682113) product and the regeneration of the catalyst. nih.gov

The computational analysis of the transition states and intermediates has furnished a detailed energetic profile of the reaction. A key feature of the proposed mechanism is the formation of a zwitterionic intermediate, and computational techniques have been crucial in accurately modeling its energetic characteristics. nih.gov Furthermore, the calculated geometries of the reactant complexes have been corroborated by comparison with crystallographic data of analogous morpholine-containing complexes, thereby lending support to the proposed reaction mechanism. nih.gov

These computational discoveries underscore the vital role of the amine catalyst in promoting the reaction by reducing the activation energy barriers in comparison to the uncatalyzed process. nih.gov Such in-depth mechanistic understanding derived from computational studies is of immense value for the rational design and advancement of more effective catalysts for the synthesis of polyurethanes and other chemical processes involving morpholine derivatives. nih.gov

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available on the chemical compound "this compound" to generate a thorough, informative, and scientifically accurate article based on the provided outline.

The user's request specified a detailed structure focusing on the applications of "this compound" as a building block in complex organic synthesis, including its role as a precursor for advanced chemical entities, its use in ligand design, and as an intermediate in polymer chemistry.

Extensive searches for this specific compound in relation to the outlined topics yielded no detailed research findings, data tables, or specific examples of its application in:

The synthesis of polycyclic and fused ring systems.

The synthesis of natural products or their analogs.

The development of chiral ligands for asymmetric catalysis.

Investigations into metal-ligand coordination.

Applications in polymer chemistry or materials science.

The available literature focuses broadly on the synthesis and applications of the morpholine scaffold in general or on the more common N-substituted isomer, 4-(2-Methoxyethyl)morpholine. However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to construct an article that meets the required quality and accuracy standards.

Therefore, this response cannot fulfill the user's request for a detailed article on "this compound" as the necessary scientific data for the specified sections and subsections is not present in the public domain.

Applications of 3 2 Methoxyethyl Morpholine As a Building Block in Complex Organic Synthesis

Intermediate in Polymer Chemistry and Materials Science

Scaffold for Functional Materials Development

The morpholine (B109124) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. e3s-conferences.org Its advantageous physicochemical properties often contribute to improved pharmacokinetic profiles of drug candidates. Morpholine derivatives find application as corrosion inhibitors, rubber additives, and in the synthesis of optical brighteners. e3s-conferences.org

The versatility of the morpholine scaffold allows for the synthesis of a diverse array of functional materials. By modifying the substituents on the ring, it is possible to fine-tune the biological activity, solubility, and other material properties. The 3-(2-Methoxyethyl)morpholine structure provides a unique combination of a secondary amine, an ether linkage within the ring, and an additional ether functionality in the side chain, offering multiple points for chemical modification.

For instance, the nitrogen atom can be functionalized to introduce a variety of substituents, leading to new classes of compounds with potential applications in drug discovery and materials science. The development of polymers derived from morpholine, such as poly(N-acryloyl morpholine), has led to the creation of non-immunogenic and biocompatible materials.

Table 2: Examples of Functional Materials Derived from Morpholine Scaffolds

| Morpholine Derivative | Application Area | Functionality |

|---|---|---|

| N-Acryloyl morpholine | Biomedical polymers | Forms biocompatible and hydrophilic polymers (PNAM). |

| Poly(2-N-(morpholino)ethyl methacrylate) | Polymer Chemistry | Component of polyampholytic diblock copolymers. |

| Morpholinium N,N-oxydiethylenedithiocarbamate | Rubber Industry | Delayed-action rubber accelerator. |

| Morpholine fatty acid salts | Corrosion Inhibition | Forms protective films on metal surfaces. |

| Diaminostilbene triazine type brighteners with morpholine substituents | Detergents | Optical brighteners stable to chlorine bleaches. |

The incorporation of the this compound scaffold into more complex molecules could lead to the development of novel functional materials with tailored properties, leveraging the inherent characteristics of the morpholine ring and the specific functionality of the methoxyethyl side chain.

Advanced Analytical Characterization Techniques for 3 2 Methoxyethyl Morpholine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3-(2-Methoxyethyl)morpholine, the molecular formula is expected to be C7H15NO2. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would typically analyze the protonated molecule, [M+H]+. The exact mass of this ion can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). A close correlation between the experimentally measured mass and the calculated theoretical mass provides strong evidence for the proposed molecular formula. uni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C7H15NO2 |

| Ion Analyzed | [M+H]+ |

| Calculated Monoisotopic Mass (Da) | 146.11756 |

| Measured Mass (Da) | Typically within ± 0.0007 of calculated mass |

| Conclusion | Confirmation of elemental composition |

The precision of HRMS allows for the confident assignment of the C7H15NO2 formula, ruling out other potential isobaric (same integer mass) compounds and confirming the first crucial piece of the compound's identity. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are essential for unambiguous assignments. nih.gov For a molecule like this compound, which lacks stereocenters, the focus is on confirming the structural isomer.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, triplet), and integration (relative number of protons).

¹³C NMR: This provides information on the different carbon environments in the molecule.

2D Correlation Spectroscopy (COSY): A COSY experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). This would confirm the connectivity within the ethyl chain (-CH2-CH2-) and within the morpholine (B109124) ring.

2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon's signal to its attached proton(s).

2D Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting the methoxyethyl side chain to the morpholine ring by showing a correlation from the protons on the carbon adjacent to the nitrogen (N-CH2-) to the carbons within the morpholine ring, and vice-versa.

As this compound is achiral, stereochemical considerations such as diastereoisomerism or enantiomerism are not applicable. The structural elucidation focuses solely on confirming the correct connectivity of the atoms. mestrelab.com

| Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH3 | ~3.3 (s, 3H) | ~59.0 | H on -OCH3 to C of -OCH2- |

| -OCH2- | ~3.5 (t, 2H) | ~70.0 | H on -OCH2- to C of -NCH2- and -OCH3 |

| -NCH2- (side chain) | ~2.6 (t, 2H) | ~58.0 | H on -NCH2- to C of -OCH2- and C3/C5 of morpholine |

| C2/C6-H (morpholine, O-CH2) | ~3.7 (t, 4H) | ~67.0 | - |

| C3/C5-H (morpholine, N-CH2) | ~2.4 (t, 4H) | ~54.0 | H on C3/C5 to C of -NCH2- (side chain) |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for separating this compound from any impurities, which may include starting materials, by-products from synthesis, or degradation products. rroij.combiomedres.us Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose.

Gas Chromatography (GC): Given the volatility of the compound, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a suitable method. A GC-MS method would provide not only the retention time for purity assessment but also mass spectra of any separated impurities, aiding in their identification. nih.gov

High-Performance Liquid Chromatography (HPLC): Since morpholine derivatives lack a strong UV chromophore, HPLC analysis would require a detector other than a standard UV detector. lcms.cz Options include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS). Ion-exchange chromatography with suppressed conductivity detection has also been shown to be effective for analyzing morpholine and its derivatives. lcms.cz

Impurity profiling is a critical component of quality control, identifying and quantifying each impurity present. rroij.com For this compound, potential impurities could include morpholine, 2-methoxyethanol, or products of side reactions. A validated chromatographic method would be established to ensure that the levels of any such impurities are below specified limits.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold-standard technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

While a specific crystal structure for this compound is not described in the provided search results, the analysis of closely related morpholine derivatives provides a clear blueprint for what would be expected. For example, the crystal structure of 1,2-dimorpholinoethane (B162056) has been determined, revealing key features of the morpholine ring in the solid state. mdpi.com The morpholine ring typically adopts a stable chair conformation. X-ray analysis of a suitable crystal of this compound would confirm this conformation and determine the orientation of the 2-methoxyethyl substituent relative to the ring. It would also reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C10H20N2O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z (molecules per unit cell) | 2 |

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The pursuit of "green chemistry" is a paramount theme in modern chemical synthesis. For 3-(2-Methoxyethyl)morpholine, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Recent advancements in the synthesis of morpholines have highlighted methods that are simple, high-yielding, and utilize inexpensive and less hazardous reagents. chemrxiv.orgchemrxiv.org A promising one- to two-step, redox-neutral protocol has been reported for the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.org This methodology boasts several environmental and safety advantages over traditional methods. chemrxiv.orgchemrxiv.org Adapting such a strategy for the synthesis of this compound from an appropriate amino alcohol precursor could significantly reduce the environmental footprint of its production.

Future research could explore the following:

Catalytic Routes: Investigating novel catalytic systems, including biocatalysis and photocatalysis, to achieve the synthesis under milder reaction conditions with higher atom economy.

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemical sources. Morpholine (B109124) itself can be derived from natural sources like plant and animal proteins, highlighting the potential for a more sustainable lifecycle. hnsincere.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and consistency while minimizing waste.

Discovery of Unconventional Reactivity Patterns

While the fundamental reactivity of the morpholine core is well-understood, the presence of the 3-(2-methoxyethyl) substituent may give rise to unique and underexplored chemical behaviors. Future research can focus on uncovering these unconventional reactivity patterns to expand the synthetic utility of this specific molecule.

Studies on substituted morpholines have revealed that their conformational preferences can significantly impact their reactivity in organic synthesis. acs.org The interplay between the morpholine ring conformation and the flexible methoxyethyl side chain in this compound could be a fertile ground for discovering novel stereoselective reactions.

Potential areas of investigation include:

Asymmetric Catalysis: Utilizing the chiral nature of substituted morpholines as ligands in asymmetric catalysis to induce stereoselectivity in a variety of chemical transformations.

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening and rearrangement reactions of the morpholine nucleus under specific catalytic or photolytic conditions to generate new molecular scaffolds.

Multicomponent Reactions (MCRs): Employing this compound as a building block in MCRs to rapidly generate libraries of complex and structurally diverse molecules. researchgate.netacs.org This approach allows for the efficient assembly of molecules with multiple points of substitution. researchgate.netacs.org

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how new molecules and reactions are discovered. rjptonline.org For this compound, AI and machine learning (ML) can accelerate research and development in several key areas.

Future applications of AI and ML include:

Reaction Prediction: ML models can be trained to predict the outcomes and yields of unknown reactions, enabling researchers to prioritize experiments and reduce the number of trial-and-error attempts. rjptonline.orgtechnologynetworks.com

Novel Pathway Discovery: AI algorithms can explore vast chemical reaction networks to identify entirely new synthetic routes that may not be apparent to human chemists. aiche.org

Property Prediction: Machine learning models can predict the physicochemical and biological properties of novel derivatives of this compound, aiding in the design of molecules with desired characteristics for specific applications.

Exploration in Emerging Areas of Chemical Innovation

The versatile nature of the morpholine scaffold suggests that this compound and its derivatives could find applications in a variety of emerging fields of chemical innovation. e3s-conferences.org

The development of advanced materials is a rapidly growing area of research. The unique combination of ether and amine functionalities within the morpholine structure makes it an interesting candidate for the development of new polymers and functional materials. silverfernchemical.com

Unexplored avenues for this compound include:

Advanced Materials: Investigating its use as a monomer or additive in the synthesis of novel polymers with tailored properties, such as improved thermal stability or specific solubility characteristics.

Agrochemicals: Exploring the biological activity of derivatives of this compound as potential new fungicides, herbicides, or insecticides, given that the morpholine moiety is present in a number of existing agrochemicals. acs.org

Catalysis: The use of N-methoxypropylmorpholine in catalyst systems for producing polyurethane foams suggests that this compound could also have applications in catalysis. google.com Further research could explore its potential as a catalyst or ligand in various organic transformations.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Methoxyethyl)morpholine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of the morpholine core. Key methods include:

- Nucleophilic Substitution : Reacting morpholine derivatives with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 110°C) .

- Reductive Amination : Utilizing 2-methoxyethylamine with ketones or aldehydes in the presence of NaBH₃CN or similar reducing agents .

Optimization Tips : - Control temperature to avoid side reactions (e.g., over-reduction or polymerization).

- Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- ¹H/¹³C NMR :

- HMBC/HSQC : Critical for confirming regiochemistry, such as coupling between the methoxyethyl protons and morpholine carbons .

- FT-IR : C-O-C stretching (~1100 cm⁻¹) and N-H bending (if protonated, ~1600 cm⁻¹) .

Advanced: How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound derivatives?

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to rationalize activity differences .

Case Study : DFT studies on fluorinated morpholine derivatives revealed enhanced electron-withdrawing effects from the methoxyethyl group, guiding functionalization strategies .

Advanced: What strategies can resolve contradictions in reported biological activities of morpholine derivatives, such as varying efficacy in different assays?

- Assay Validation :

- Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- SAR Analysis : Systematically modify substituents (e.g., methoxyethyl chain length) to correlate structure with activity .

Example : In anti-inflammatory studies, subtle changes in the morpholine ring’s substituents altered COX-2 selectivity by 20-fold, highlighting steric and electronic dependencies .

Advanced: What are the challenges in achieving regioselectivity during the functionalization of the morpholine ring in this compound, and how can they be addressed?

- Challenges :

- Competing reactions at the morpholine oxygen vs. nitrogen.

- Steric hindrance from the 2-methoxyethyl group .

- Solutions :

- Protecting Groups : Temporarily block the nitrogen with Boc groups to direct electrophilic attacks to the oxygen .

- Catalytic Control : Use Pd-catalyzed cross-coupling to selectively functionalize C-H bonds .

Example : HMBC experiments confirmed regioselective alkylation at the morpholine nitrogen in 3-(2-methoxyethyl) derivatives .

Basic: What are the safety considerations and handling protocols for this compound in laboratory settings?

- Toxicity : Potential irritant (skin/eyes); avoid inhalation .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste .

Regulatory Note : While not listed under EU CMR categories, follow GHS labeling for acute toxicity (Category 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.